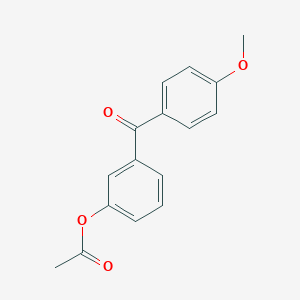

3-Acetoxy-4'-methoxybenzophenone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds like 3-Acetoxy-4'-methoxybenzophenone involves photochemical synthesis methods and reactions with various reagents to produce functionalized benzophenones. For example, the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate yields 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, demonstrating the chemical reactivity and synthetic pathways involved in producing related compounds (Diaz-Mondejar & Miranda, 1982).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction and DFT calculations reveals detailed geometric and electronic properties of compounds like 3-Acetoxy-4'-methoxybenzophenone. Studies often focus on optimizing structural parameters, analyzing vibrational frequencies, and exploring the molecule's conformational space for the most stable conformers (Joseph et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 3-Acetoxy-4'-methoxybenzophenone derivatives include various substitutions, acylations, and coupling reactions that demonstrate the compound's versatility. For instance, the acylation of aminophenols with methoxybenzoylchloride yields derivatives that highlight the compound's reactivity and potential for forming complex structures (Karabulut et al., 2014).

Physical Properties Analysis

The analysis of physical properties includes studying the compound's thermodynamic behavior, phase transitions, and solubility. Techniques such as differential scanning calorimetry (DSC) and vapor pressure osmometry (VPO) are utilized to determine molecular weights and the energy dynamics of the compound under various conditions (Patel et al., 2007).

Chemical Properties Analysis

Chemical property analysis explores the compound's reactivity, stability, and interactions with other molecules. Investigations into the electron density, molecular electrostatic potential surfaces, and intramolecular charge transfers provide insights into the compound's chemical behavior and its potential interactions in various chemical environments (Demir et al., 2015).

Applications De Recherche Scientifique

-

Selective Herbicidal Activity

- Application : 3, 3′-Dimethyl-4-methoxybenzophenone (a related compound) has been studied for its selective herbicidal activity .

- Method : The chemical was applied to rice and barnyardgrass to examine its selective herbicidal action. Differences were observed in the rates and amounts of absorption and translocation between the two plants .

- Results : The study suggested that one of the main factors for the selective action of the chemical is the differences in the rate and amount of absorption and translocation of the chemical between rice and barnyardgrass .

-

UV Protection

- Application : Oxybenzone or benzophenone-3 (a related compound) is widely used in sunscreen formulations, plastics, toys, furniture finishes, and other products to limit UV degradation .

- Method : The compound is mixed into various products during their manufacturing process to provide UV protection .

- Results : The compound has been effective in limiting UV degradation, but its use is under scrutiny due to potential environmental impact and safety concerns .

Safety And Hazards

Safety considerations are crucial:

- Toxicity : Evaluate potential toxicity based on available data.

- Handling Precautions : Use appropriate protective equipment during handling.

- Environmental Impact : Assess environmental risks.

Orientations Futures

Future research should focus on:

- Biological Activity : Investigate any pharmacological effects.

- Applications : Explore potential applications in materials science, medicine, or other fields.

- Improved Synthesis : Develop efficient synthetic routes.

Propriétés

IUPAC Name |

[3-(4-methoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-15-5-3-4-13(10-15)16(18)12-6-8-14(19-2)9-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFZSLPUKCJFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641619 | |

| Record name | 3-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4'-methoxybenzophenone | |

CAS RN |

108897-14-9 | |

| Record name | 3-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

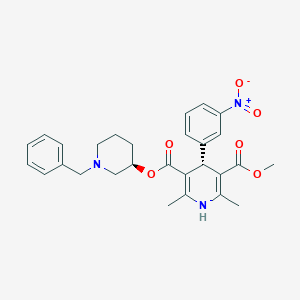

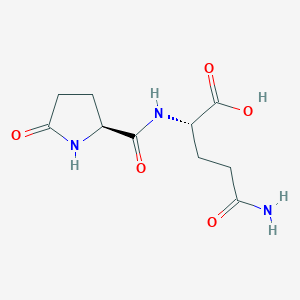

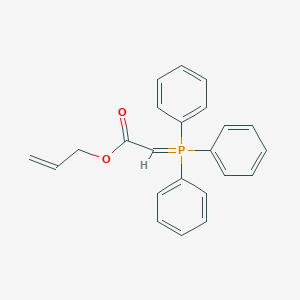

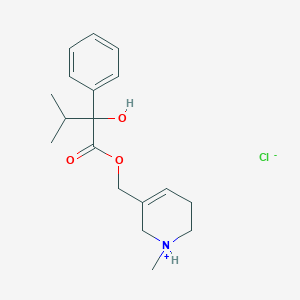

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)

![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)

![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)